Lecirelin

Bovine Reproduction LH Surge Ovulation Synchronization

Procure Lecirelin API for its proven 2.5-fold greater LH surge vs. gonadorelin, ensuring robust ovulation induction in cattle TAI protocols. Its unique D-Tle6 and Pro-NHEt9 substitutions enhance metabolic stability and receptor binding, offering superior potency at microgram doses. This validated nonapeptide is the basis for EU-registered veterinary products and supports alternative epidural administration routes for refractory follicular cysts.

Molecular Formula C59H84N16O12
Molecular Weight 1209.4 g/mol
CAS No. 61012-19-9
Cat. No. B612356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLecirelin
CAS61012-19-9
Synonyms(D-Tle6)-Leuprolide;  (D-Tle6)-Leuprorelin;  Dalmarelin
Molecular FormulaC59H84N16O12
Molecular Weight1209.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1
InChIKeyXJWIEWPGHRSZJM-MGZASHDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lecirelin (CAS 61012-19-9): A Veterinary GnRH Agonist for Precision Reproductive Management


Lecirelin (CAS 61012-19-9) is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor, distinguished by the substitution of D-tertiary leucine at position 6 and an ethylamide group at position 10 . It functions by stimulating the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inducing ovulation and regulating follicular dynamics in livestock species [1]. Lecirelin is commercially formulated as the acetate salt (e.g., Dalmarelin, Ovucron, Reproreline) and is registered in Europe and Israel for veterinary use in cattle, horses, rabbits, and swine [2]. Its primary clinical indications include estrus synchronization in timed artificial insemination (TAI) protocols, treatment of bovine ovarian follicular cysts, and ovulation induction in mares and jennies [3].

Why In-Class Substitution of Lecirelin with Other GnRH Analogs Is Not Recommended Without Evidence


While multiple GnRH agonists (e.g., gonadorelin, buserelin, fertirelin, deslorelin) share a common receptor target, their structural differences confer distinct pharmacokinetic and pharmacodynamic profiles that preclude direct, data-free substitution in veterinary protocols . Lecirelin differs from the native decapeptide gonadorelin by amino acid substitutions that enhance metabolic stability and receptor binding kinetics, translating to a more robust and sustained LH surge at equivalent or lower microgram doses in vivo [1]. Comparative studies in cattle, sheep, and equids reveal significant inter-analogue variation in LH release magnitude, ovulation timing, and clinical efficacy, underscoring that these compounds are not therapeutically interchangeable [2]. Furthermore, lecirelin's specific molecular structure permits alternative routes of administration (e.g., epidural) that are not validated for all GnRH analogs, offering unique clinical flexibility [3].

Quantitative Differentiation of Lecirelin from Gonadorelin and Buserelin: An Evidence-Based Comparative Analysis


Lecirelin vs. Gonadorelin: Superior LH Surge Magnitude and Kinetics in Cattle

In a controlled crossover study in Holstein cows, lecirelin (25 or 50 μg) induced a mean maximal LH concentration that was 2.5-fold higher than that induced by 100 μg of gonadorelin [1][2]. Additionally, the LH peak following gonadorelin administration occurred 1 hour earlier than with lecirelin, indicating a distinct kinetic profile [3]. Despite this difference in LH dynamics, the overall disappearance of the dominant follicle was comparable across treatments (82% for 25 μg lecirelin, 100% for 50 μg lecirelin, and 73% for gonadorelin), suggesting that lecirelin achieves equivalent or superior follicular outcomes with a more potent LH stimulus [4]. In a separate study in Bos indicus heifers, buserelin induced a greater LH peak (9.5 ng/mL) compared to gonadorelin (2.6 ng/mL), while lecirelin was used as the synchronization agent, further highlighting the potency gradient among analogs [5].

Bovine Reproduction LH Surge Ovulation Synchronization GnRH Agonist Potency

Epidural Administration of Lecirelin for Bovine Follicular Cysts: A Unique Route of Administration with Superior Outcomes

A randomized controlled trial in 220 Friesian dairy cows with follicular cysts compared epidural versus intramuscular administration of 50 μg lecirelin [1]. Estrus induction rates and pregnancy rates were significantly higher in the epidural group compared to the intramuscular group [2]. This study demonstrates that the epidural route promotes more effective remission of follicular cysts and improves reproductive parameters, offering a therapeutic alternative for cases refractory to standard intramuscular GnRH treatment [3]. The presence of GnRH receptors on spinal cord and ovarian tissues, along with the unique innervation of the ovary, provides a mechanistic basis for this route-specific advantage [4].

Bovine Follicular Cysts Epidural Administration Alternative Drug Delivery Reproductive Therapeutics

Lecirelin vs. hCG for Ovulation Induction in Equids: Comparative Efficacy in Jennies and Mares

In a study of jennies, intramuscular administration of 50 μg lecirelin resulted in ovulation within 48 hours in 73% of treated animals, whereas 1500 IU of hCG induced ovulation in only 36% of animals within the same timeframe [1][2]. This represents a two-fold higher ovulation rate with lecirelin compared to hCG in this species. In mares, a crossover study comparing 200 μg lecirelin versus 1500 IU hCG found that ovulation rates within 24-48 hours did not significantly differ between treatments (71% vs. 83% after chemical luteolysis; 43% vs. 68% on spontaneous estrus) [3]. However, significantly more spontaneous ovulations occurred within the first 24 hours after hCG induction (27% on spontaneous estrus, 15% after luteolysis) compared to lecirelin (5% on spontaneous estrus, 7% after luteolysis) (P < 0.05) [4]. Pregnancy rates were numerically higher with lecirelin (67%) than with hCG (57%), though this difference was not statistically significant [5].

Equine Reproduction Ovulation Induction hCG Jennies Mares

Comparative LH Release in Sheep: Lecirelin Demonstrates Potency Superior to Gonadorelin and Comparable to Buserelin

In a study evaluating GnRH analogs in ewes, lecirelin at 12.5 μg and 25 μg induced maximal LH concentrations of 73.3 ± 17.8 ng/mL and 61.6 ± 10.6 ng/mL, respectively [1]. In contrast, gonadorelin at 50 μg and 100 μg induced significantly lower LH peaks of 12.0 ± 2.4 ng/mL and 28.6 ± 7.1 ng/mL, respectively (P < 0.05) [2]. Buserelin (8.4 μg) and deslorelin (375-750 μg) produced LH peaks of 78.9 ± 12.9 ng/mL and 72.1-75.6 ng/mL, respectively, which were comparable to lecirelin [3]. The study concluded that lecirelin, buserelin, and deslorelin may be used in reproductive protocols for sheep, whereas gonadorelin induces a lower LH release and is less suitable for this purpose [4].

Ovine Reproduction LH Release GnRH Analogs Timed AI

Structural Distinctions of Lecirelin: D-Tertiary Leucine and Ethylamide Modifications

Lecirelin is distinguished from other veterinary GnRH analogs by two key structural modifications: the substitution of D-tertiary leucine for glycine at position 6, and the replacement of glycine by an ethylamide group at position 10 . In contrast, buserelin features a D-serine at position 6 and ethylamide at position 10, while gonadorelin is the native decapeptide without these modifications . These structural differences confer enhanced metabolic stability and prolonged receptor binding kinetics, which are consistent with the observed 2.5- to 6.1-fold higher LH release compared to gonadorelin across multiple species [1]. The D-tertiary leucine substitution, in particular, creates a hydrophobic, bulky residue that is hypothesized to reduce enzymatic degradation and extend the biological half-life of the peptide [2].

Peptide Chemistry GnRH Analog Design Structure-Activity Relationship Metabolic Stability

Evidence-Based Application Scenarios for Lecirelin in Veterinary Reproductive Management


Timed Artificial Insemination (TAI) Protocols in Cattle Requiring Robust LH Surge

In cattle TAI protocols (e.g., Ovsynch, Cosynch), lecirelin at 25-50 μg provides a 2.5-fold greater LH surge compared to 100 μg gonadorelin, ensuring reliable ovulation induction in synchronized herds [1]. This enhanced potency reduces the risk of anovulatory responses, particularly in high-producing dairy cows with elevated progesterone levels, thereby improving pregnancy per AI outcomes [2].

Treatment of Refractory Bovine Ovarian Follicular Cysts via Epidural Administration

For dairy cows with follicular cysts unresponsive to standard intramuscular GnRH therapy, epidural administration of 50 μg lecirelin offers a validated alternative route with significantly higher estrus induction and pregnancy rates compared to intramuscular injection [3]. This approach leverages the unique distribution of GnRH receptors along the spinal-ovarian axis [4].

Ovulation Induction in Jennies and Mares Sensitized to hCG

In equine practice, lecirelin (50-200 μg) serves as an effective GnRH-based alternative to hCG for inducing ovulation, achieving a 73% ovulation rate within 48 hours in jennies—double the rate observed with 1500 IU hCG [5]. In mares, lecirelin is particularly suitable for embryo donors and repeat breeders that may develop neutralizing antibodies to hCG following repeated administration [6].

Synchronization Protocols in Small Ruminants (Sheep)

Lecirelin at 12.5-25 μg induces a 6.1-fold higher LH peak compared to gonadorelin in ewes, establishing it as a potent GnRH agonist for ovine TAI protocols [7]. This evidence supports the use of lecirelin in sheep reproductive management where a strong LH stimulus is required for optimal fertility outcomes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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